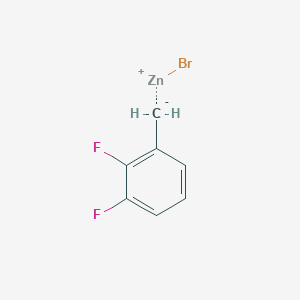

2,3-Difluorobenzylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluorobenzylzinc bromide is a chemical compound with the molecular formula C7H5BrF2Zn . It is typically in liquid form .

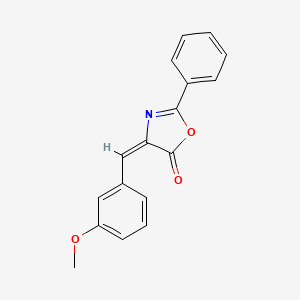

Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This benzyl group is then attached to a zinc bromide group .Physical And Chemical Properties Analysis

2,3-Difluorobenzylzinc bromide is a liquid at room temperature . It has a molecular weight of 272.41 .Scientific Research Applications

Synthesis and Characterization

2,3-Difluorobenzylzinc bromide is utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For example, it has been employed in the preparation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, demonstrating significant anticancer activity. This compound was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide, indicating the versatility of 2,3-difluorobenzylzinc bromide in facilitating the synthesis of complex molecules with biological relevance (Mohideen et al., 2019).

Reactivity and Stability

The reactivity of difluorocarbene with benzyl and alkylzinc halides has been studied, revealing the formation of fluorinated organozinc species. This research underscores the potential of 2,3-difluorobenzylzinc bromide in generating α-difluorinated organozinc reagents. These reagents exhibit reasonable stability in solution and can be reacted with external electrophiles to afford compounds containing the CF2 fragment, showcasing the compound's utility in fluorine chemistry (Levin et al., 2013).

Cross-Coupling Reactions

2,3-Difluorobenzylzinc bromide is significant in cross-coupling reactions, as demonstrated by its utilization in room-temperature Negishi cross-coupling processes. This approach enables the coupling of unactivated alkyl bromides with alkylzinc reagents, facilitated by a Pd/N-heterocyclic carbene catalyst. The process highlights the effectiveness of 2,3-difluorobenzylzinc bromide in forming carbon-carbon bonds under mild conditions, which is crucial for synthesizing complex organic molecules (Hadei et al., 2005).

Safety And Hazards

properties

IUPAC Name |

bromozinc(1+);1,2-difluoro-3-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIOKYFZMKACR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorobenzylzinc bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)